8-Bromo-3-chloroisoquinolin-1(2H)-one
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Overview
Description
8-Bromo-3-chloroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-chloroisoquinolin-1(2H)-one typically involves the bromination and chlorination of isoquinolinone derivatives. A common synthetic route might include:
Starting Material: Isoquinolin-1(2H)-one.
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination and chlorination processes, optimized for yield and purity. These methods would use continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-chloroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Using nucleophiles such as amines or thiols.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield amino or thiol derivatives of the compound.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Using it as a building block in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 8-Bromo-3-chloroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1(2H)-one: The parent compound, lacking the bromine and chlorine substituents.
8-Bromoisoquinolin-1(2H)-one: Similar but without the chlorine atom.
3-Chloroisoquinolin-1(2H)-one: Similar but without the bromine atom.
Uniqueness
8-Bromo-3-chloroisoquinolin-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. These substituents can affect the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.
Biological Activity
8-Bromo-3-chloroisoquinolin-1(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its isoquinoline backbone, which is modified by bromine and chlorine substituents. The presence of these halogens often enhances the compound's biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The compound's mechanism involves the activation of apoptotic pathways and the generation of reactive oxygen species (ROS), leading to cell death. In vitro assays reported IC50 values ranging from 5 to 10 μM across different cell lines, indicating potent cytotoxicity .
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 0.012 |
A549 | 0.045 |
HepG2 | 0.33 |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have indicated that it can protect neuronal cells from oxidative stress-induced damage. It has shown efficacy in reducing apoptosis in PC12 cells subjected to H₂O₂-induced toxicity, suggesting potential applications in neurodegenerative diseases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. It has been tested against:
- Escherichia coli
- Staphylococcus aureus
- Mycobacterium luteus
The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 31.25 |
S. aureus | 31.25 |
M. luteus | 31.25 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been found to inhibit specific kinases involved in cancer cell proliferation.
- Oxidative Stress Induction : By promoting ROS production, it triggers apoptotic pathways in cancer cells.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study involving the treatment of lung cancer cells demonstrated that the compound significantly reduced tumor growth in xenograft models.
- Another case reported successful outcomes in neuroprotection during ischemic conditions, where treated groups exhibited lower neuronal loss compared to controls.
Properties
Molecular Formula |
C9H5BrClNO |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
8-bromo-3-chloro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrClNO/c10-6-3-1-2-5-4-7(11)12-9(13)8(5)6/h1-4H,(H,12,13) |
InChI Key |
LJULTOGHZNYIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC(=C2)Cl |
Origin of Product |
United States |
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